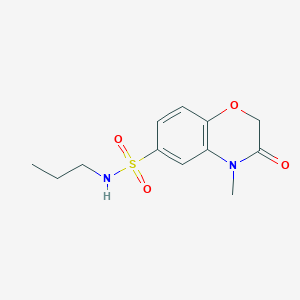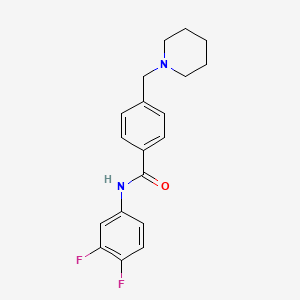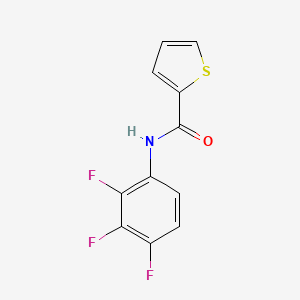![molecular formula C23H30N2O4 B4441912 N-1-adamantyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B4441912.png)
N-1-adamantyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide
Descripción general
Descripción
N-1-adamantyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide, also known as MRS1477, is a novel small molecule antagonist of the P2Y14 receptor. The P2Y14 receptor is a G protein-coupled receptor that is activated by UDP-glucose and plays a role in inflammation, immune response, and cancer progression. MRS1477 has been studied for its potential therapeutic applications in various diseases, including cancer, neuroinflammation, and diabetes.
Mecanismo De Acción
N-1-adamantyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide is a selective antagonist of the P2Y14 receptor, which is activated by UDP-glucose. The P2Y14 receptor plays a role in inflammation, immune response, and cancer progression. By blocking the activation of the P2Y14 receptor, N-1-adamantyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide inhibits the downstream signaling pathways that lead to inflammation, immune response, and cancer progression.
Biochemical and Physiological Effects
N-1-adamantyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide has been shown to have various biochemical and physiological effects in different disease models. In cancer, N-1-adamantyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide has been shown to inhibit the growth and metastasis of cancer cells by inducing cell cycle arrest and apoptosis. In neuroinflammation, N-1-adamantyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide has been shown to reduce the production of pro-inflammatory cytokines and improve cognitive function by reducing neuroinflammation. In diabetes, N-1-adamantyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide has been shown to improve glucose tolerance and insulin sensitivity by reducing inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1-adamantyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide has several advantages and limitations for lab experiments. One advantage is its selectivity for the P2Y14 receptor, which allows for specific targeting of this receptor in different disease models. Another advantage is its ability to inhibit the downstream signaling pathways that lead to inflammation, immune response, and cancer progression. However, one limitation is its potential toxicity at high concentrations, which may limit its use in vivo. Another limitation is the lack of clinical data on the safety and efficacy of N-1-adamantyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide in humans.
Direcciones Futuras
There are several future directions for the research on N-1-adamantyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide. One direction is the development of more potent and selective P2Y14 receptor antagonists for use in different disease models. Another direction is the investigation of the potential synergistic effects of N-1-adamantyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide with other anti-cancer drugs or anti-inflammatory agents. Additionally, the safety and efficacy of N-1-adamantyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide in humans should be further investigated in clinical trials.
Aplicaciones Científicas De Investigación
N-1-adamantyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, neuroinflammation, and diabetes. In cancer, N-1-adamantyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, prostate, and lung cancer. In neuroinflammation, N-1-adamantyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide has been shown to reduce the production of pro-inflammatory cytokines and improve cognitive function in animal models of Alzheimer's disease. In diabetes, N-1-adamantyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide has been shown to improve glucose tolerance and insulin sensitivity in obese mice.
Propiedades
IUPAC Name |
N-(1-adamantyl)-2-(2-morpholin-4-yl-2-oxoethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c26-21(25-5-7-28-8-6-25)15-29-20-4-2-1-3-19(20)22(27)24-23-12-16-9-17(13-23)11-18(10-16)14-23/h1-4,16-18H,5-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHINYVSLZVIKGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC=C2C(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(butyrylamino)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4441831.png)
![N-(2-hydroxyphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4441836.png)


![N-(2-ethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4441854.png)
![N-(2-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441862.png)

![N-(2-chlorobenzyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4441868.png)
![2-({3-[(4-fluorobenzyl)oxy]benzyl}amino)butan-1-ol hydrochloride](/img/structure/B4441875.png)
![4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B4441891.png)
![N-(2-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441905.png)
![1-({5-[(3,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinol](/img/structure/B4441918.png)

